molecular formula C8H4BrClO2 B2939261 6-Bromo-5-chloro-3H-2-benzofuran-1-one CAS No. 1823937-04-7

6-Bromo-5-chloro-3H-2-benzofuran-1-one

Cat. No.: B2939261
CAS No.: 1823937-04-7
M. Wt: 247.47
InChI Key: DGVBIGZEOPMEBL-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3H-2-benzofuran-1-one is a high-purity halogenated benzofuran derivative offered as a key chemical building block for scientific research and development. The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . Benzofuran derivatives have demonstrated significant potential in anticancer research, with studies indicating that the introduction of halogen atoms, such as bromine and chlorine, can enhance cytotoxic activity and binding affinity through specific interactions with biological targets . This compound is particularly valuable in the synthesis of more complex molecules and serves as a critical intermediate in drug discovery efforts. Its structure makes it suitable for exploring treatments for various diseases, including its potential application in the design of potent LSD1 inhibitors for oncology research . Researchers utilize this compound under laboratory conditions for non-clinical investigations. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal applications.

Properties

IUPAC Name

6-bromo-5-chloro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVBIGZEOPMEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)O1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3H-2-benzofuran-1-one typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the halogenation reaction. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of bromine and chlorine substituents on the benzofuranone core. Below is a comparative analysis with key analogues:

Compound Name Structure/Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Data
6-Bromo-5-chloro-3H-2-benzofuran-1-one Benzofuranone, Br (C6), Cl (C5) C₈H₄BrClO₂* ~263.48† Data not explicitly reported; inferred from analogues.
6-Bromobenzofuran-3(2H)-one Benzofuran-3-one, Br (C6) C₈H₅BrO₂ 213.03 Simpler brominated derivative; lacks Cl substituent.
5-Bromo-3(2H)-benzofuranone Benzofuran-3-one, Br (C5) C₈H₅BrO₂ 213.03 Bromine at C5 instead of C6; positional isomer.
6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one Benzoxazinone, Br (C6), Cl (C5) C₈H₅BrClNO₂ 262.49 Density: 1.773 g/cm³; pKa: 10.78; heteroatom (N) in ring.
5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride Dihydrobenzofuran, Br (C5), COCl (C7) C₁₀H₆BrClO₂ 281.51 Carbonyl chloride functionality; reduced ring saturation.

*Inferred formula; †Calculated based on atomic masses (Br: 79.90, Cl: 35.45, C: 12.01, H: 1.01, O: 16.00).

Key Observations :

Halogen Position and Reactivity: The dual halogenation (Br at C6, Cl at C5) in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogues like 6-Bromobenzofuran-3(2H)-one . This is critical in cross-coupling reactions or nucleophilic substitutions.

Functional Group Effects : Derivatives with carbonyl chloride (e.g., 5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride ) exhibit higher reactivity in acylations, whereas the target compound’s ketone group may favor nucleophilic additions.

Physical and Chemical Properties
  • Boiling Point and Density: While direct data are unavailable, the target compound’s molar mass (~263.48 g/mol) suggests a boiling point and density comparable to 6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one (404.1°C, 1.773 g/cm³) . The absence of nitrogen may slightly lower boiling points relative to benzoxazinones.
  • Acidity (pKa): The pKa of the benzofuranone carbonyl group is expected to be lower than that of benzoxazinone derivatives (e.g., pKa 10.78 in ) due to reduced electron-withdrawing effects from the heteroatom-free ring.

Q & A

Q. How do researchers balance open-data mandates with confidentiality in studies involving proprietary derivatives of this compound?

  • Methodological Answer : Use de-identification protocols (e.g., removing synthesis routes while sharing spectral data). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with embargo periods for sensitive data. Consult institutional review boards (IRBs) for ethical guidance on data anonymization .

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